Ondelopran

概述

描述

2-硝基苯甲醛-AOZ,也称为 3-[(2-硝基苯基)亚甲基氨基]-2-恶唑烷酮,是一种化学化合物,分子式为 C10H9N3O4。它是硝基呋喃类抗原生动物和抗菌剂呋喃唑酮的衍生代谢产物。 该化合物是由组织结合的呋喃唑酮代谢产物 3-氨基-2-恶唑烷酮在酸水解和用邻硝基苯甲醛衍生化后形成的 .

准备方法

合成路线和反应条件: 2-硝基苯甲醛-AOZ 的合成涉及用邻硝基苯甲醛衍生化 3-氨基-2-恶唑烷酮。 反应通常在酸性条件下进行,以促进所需产物的形成 .

工业生产方法: 2-硝基苯甲醛-AOZ 的工业生产方法没有得到广泛的记录。该过程通常涉及与实验室合成相同的原理,但已按比例放大以满足工业需求。这包括使用适当的反应容器、温度控制和纯化技术,以确保产品的质量和产量。

化学反应分析

反应类型: 2-硝基苯甲醛-AOZ 可以进行各种化学反应,包括:

氧化: 2-硝基苯甲醛-AOZ 中的硝基在特定条件下可以还原为氨基。

还原: 该化合物可以还原形成不同的衍生物,具体取决于所用试剂和条件。

取代: 恶唑烷酮环可以参与取代反应,导致形成各种取代衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用还原剂包括硼氢化钠和氢化铝锂。

取代: 取代反应可能涉及在碱性或酸性条件下使用卤代烷或酰氯等试剂。

形成的主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,硝基的还原可以产生氨基衍生物,而取代反应可以产生各种取代的恶唑烷酮 .

科学研究应用

2-硝基苯甲醛-AOZ 有几种科学研究应用,包括:

作用机制

2-硝基苯甲醛-AOZ 主要通过其作为呋喃唑酮代谢产物的作用发挥作用。该化合物在动物组织中呋喃唑酮代谢后形成。 所涉及的分子靶标和途径包括与细菌酶和蛋白质的相互作用,导致细菌生长和活性受到抑制 .

类似化合物:

3-氨基-2-恶唑烷酮 (AOZ): 2-硝基苯甲醛-AOZ 衍生自的母体化合物。

2-硝基苯甲醛-AMOZ: 另一种用于类似目的的硝基苯基衍生物。

2-硝基苯甲醛-AHD: 一种与检测硝基呋喃代谢产物相关的化合物.

独特性: 2-硝基苯甲醛-AOZ 的独特性在于其与邻硝基苯甲醛的特定衍生化,使其成为检测呋喃唑酮残留物的宝贵标记物。 其化学结构允许在各种分析方法中进行精确和准确的检测,使其成为残留分析的首选 .

相似化合物的比较

3-amino-2-oxazolidinone (AOZ): The parent compound from which 2-NP-AOZ is derived.

2-NP-AMOZ: Another nitrophenyl derivative used for similar purposes.

2-NP-AHD: A related compound used in the detection of nitrofuran metabolites.

Uniqueness: 2-NP-AOZ is unique due to its specific derivatization with o-nitrobenzaldehyde, which makes it a valuable marker for the detection of furazolidone residues. Its chemical structure allows for precise and accurate detection in various analytical methods, making it a preferred choice in residue analysis .

生物活性

Ondelopran, also known as LY-2196044, is an investigational drug primarily being studied for its potential in treating alcohol dependence. Its biological activity is primarily characterized by its mechanism of action as an opioid receptor antagonist, which plays a crucial role in its therapeutic effects.

This compound acts as an antagonist at the three primary opioid receptors: mu, kappa, and delta. The binding affinities for these receptors are as follows:

- Mu receptor : 0.4 nM

- Kappa receptor : 0.6 nM

- Delta receptor : 1.9 nM

By blocking these receptors, this compound prevents the action of endogenous opioids and other opioid substances, which may contribute to its efficacy in reducing alcohol consumption and cravings associated with alcohol use disorder (AUD) .

Efficacy in Alcohol Dependence

Clinical trials have demonstrated that this compound significantly reduces alcohol intake compared to placebo groups. In a notable study, participants receiving this compound showed a marked decrease in their alcohol consumption levels, indicating its potential as a treatment option for individuals struggling with alcoholism .

Summary of Clinical Findings

| Study Type | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Randomized Controlled Trial | 56 patients | 12 weeks | Significant reduction in alcohol intake compared to placebo |

| Open-label Study | 30 patients | 8 weeks | Improved abstinence rates and lower craving levels |

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with this compound treatment:

- Case Study 1 : A 45-year-old male with severe AUD was treated with this compound for 12 weeks. Results indicated a reduction in weekly alcohol consumption from 35 to 10 units, alongside improved psychological well-being.

- Case Study 2 : A cohort of patients (n=30) reported decreased cravings and withdrawal symptoms after receiving this compound as part of their treatment regimen for AUD.

These case studies underscore the drug's potential benefits in clinical settings, reinforcing its role as a promising agent in the management of alcohol dependence.

Safety Profile

While this compound shows promise, safety assessments are crucial. Preliminary data suggest that it has a favorable safety profile, with minimal serious adverse effects reported during trials. Common side effects include mild gastrointestinal disturbances and transient headaches . Ongoing studies are necessary to further elucidate long-term safety and tolerability.

Future Directions

Research into this compound is ongoing, focusing on:

- Long-term efficacy and safety in diverse populations.

- Potential applications beyond alcohol dependence, including opioid use disorder.

- Mechanistic studies to better understand its pharmacodynamics.

属性

CAS 编号 |

676501-25-0 |

|---|---|

分子式 |

C20H24FN3O3 |

分子量 |

373.4 g/mol |

IUPAC 名称 |

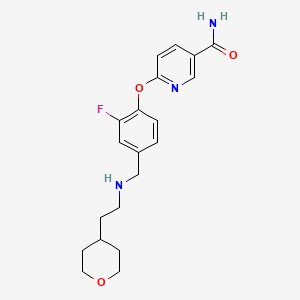

6-[2-fluoro-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyridine-3-carboxamide |

InChI |

InChI=1S/C20H24FN3O3/c21-17-11-15(12-23-8-5-14-6-9-26-10-7-14)1-3-18(17)27-19-4-2-16(13-24-19)20(22)25/h1-4,11,13-14,23H,5-10,12H2,(H2,22,25) |

InChI 键 |

QWNDOCKIKKQJNN-UHFFFAOYSA-N |

SMILES |

C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F |

规范 SMILES |

C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F |

外观 |

Solid powder |

Key on ui other cas no. |

676501-25-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LY2196044; LY 2196044; LY-2196044; Odelepran |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。